N-tert-Butyl-N'-ethyl ethylenediamine

Description

BenchChem offers high-quality N-tert-Butyl-N'-ethyl ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butyl-N'-ethyl ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

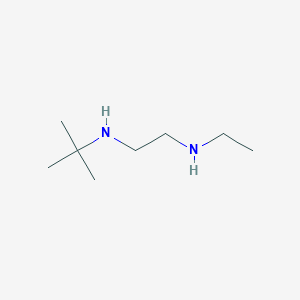

Structure

3D Structure

Properties

IUPAC Name |

N'-tert-butyl-N-ethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-5-9-6-7-10-8(2,3)4/h9-10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREKOMBGZSSZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428259 | |

| Record name | N-tert-Butyl-N'-ethyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-74-9 | |

| Record name | N-tert-Butyl-N'-ethyl ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Precision Synthesis of Unsymmetrical N,N'-Dialkylethylenediamines

Executive Summary

The synthesis of unsymmetrical N,N'-dialkylethylenediamines (

This guide moves beyond textbook generalizations to provide three field-proven, self-validating protocols for synthesizing these ligands. These scaffolds are critical pharmacophores in ethambutol analogues, antihistamines, and privileged ligands for asymmetric catalysis.

Strategic Framework: The Chemoselectivity Challenge

The fundamental difficulty lies in the nucleophilicity of the diamine. Once a primary amine is alkylated to a secondary amine, its nucleophilicity often increases (due to the inductive effect of the alkyl group), leading to runaway over-alkylation.

The Solution Matrix: To achieve high fidelity, we must break the symmetry of the ethylenediamine core before the second alkyl group is introduced.

Decision Logic for Synthetic Route Selection

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and steric constraints.

Protocol A: The Orthogonal Protection Strategy (The "Gold Standard")

This method is the most robust for diverse

Phase 1: Selective Mono-Boc Protection

Mechanism: By converting ethylenediamine to its mono-hydrochloride salt, we statistically block one nitrogen site, allowing the free amine to react with

Reagents:

Step-by-Step Workflow:

-

Salt Formation: Dissolve EDA (10.0 eq) in MeOH at 0°C. Slowly add HCl (1.0 eq in dioxane or MeOH) over 30 minutes. Why: The large excess of EDA ensures that the HCl protonates only one equivalent of amine, leaving the vast majority of the "salt" species as mono-ammonium.

-

Protection: Add

(1.0 eq relative to HCl, not EDA) dropwise to the mixture. Stir for 2 hours at ambient temperature. -

Workup (Critical): Concentrate to remove MeOH. Basify with aqueous

. Extract with -

Purification: The excess unsubstituted EDA stays in the aqueous phase or is removed by vacuum distillation, leaving pure N-Boc-ethylenediamine.

Phase 2: Sequential Functionalization

Once N-Boc-ethylenediamine is in hand, the symmetry is broken.

-

Alkylation 1 (

): React N-Boc-EDA with -

Deprotection: Treat with TFA/DCM (1:1) or 4M HCl/Dioxane to remove the Boc group.

-

Alkylation 2 (

): React the revealed primary amine with

Figure 2: The orthogonal protection workflow ensuring site-specific alkylation.

Protocol B: The Aziridine Ring-Opening (Atom Economy Route)

This method is superior when

The Workflow

Concept: An N-substituted aziridine acts as a "spring-loaded" electrophile. Attack by a primary amine opens the ring to form the 1,2-diamine.

Reagents:

-

N-Tos-aziridine or N-Alkyl-aziridine

-

Amine nucleophile (

) -

Catalyst (optional:

,

Protocol:

-

Preparation: Synthesize N-(

)-aziridine from the corresponding amino alcohol (via Wenker synthesis) or alkene (via nitrene addition). -

Ring Opening: Dissolve aziridine (1.0 eq) and

(1.2 eq) in Acetonitrile or Toluene. -

Activation: If the aziridine is unactivated (

-alkyl), add -

Isolation: The reaction is highly regioselective.[5] Evaporate solvent and purify via column chromatography (Amine-functionalized silica is recommended to prevent streaking).

Critical Insight: If using N-Tosyl aziridines, the resulting product will be a sulfonamide (

Protocol C: Sequential Reductive Amination (The "Green" Route)

Direct alkylation with halides (

Reagents:

-

Aldehyde 1 (

) -

Aldehyde 2 (

) -

Reducing Agent: Sodium Triacetoxyborohydride (

) - Preferred over

Protocol:

-

Step 1: Mix EDA (10 eq) with

(1 eq) in DCE (Dichloroethane). -

Reduction: Add

(1.5 eq). Stir 2h. -

Purification 1: Acid/Base extraction to isolate mono-alkylated product.

-

Step 2: React the isolated mono-amine with

(1.1 eq) and

Comparative Analysis of Methods

| Feature | Protocol A: Mono-Boc | Protocol B: Aziridine | Protocol C: Reductive Amination |

| Chemoselectivity | Excellent (>95%) | Excellent (Regiospecific) | Moderate to Good |

| Step Count | High (4 steps) | Low (2 steps) | Medium (2-3 steps) |

| Atom Economy | Low (Waste from Boc/TFA) | High (100% atom mapped) | Good |

| Scalability | High (Kg scale feasible) | Low (Aziridine toxicity) | High |

| Primary Use Case | Drug discovery / Library synthesis | Chiral backbones / Bulky R groups | Simple alkyl chains |

Troubleshooting & Quality Control

NMR Diagnostics[8]

-

Symmetry Check: Symmetrical diamines show simplified

and -

Boc Rotamers: Note that N-Boc intermediates often exhibit rotameric broadening in NMR at room temperature. Run spectra at 50°C or in DMSO-

to sharpen peaks.

Purification Tips

-

Tailing: Diamines interact strongly with silanols on silica gel. Always add 1-2% Triethylamine (TEA) or Ammonia to your eluent (

) to deactivate the silica. -

Salt Breaking: If isolating as an HCl salt, ensure complete neutralization before the next coupling step, or the amine will remain non-nucleophilic.

References

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[2][6] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Lee, D. W., & Ha, H. J. (2007).[2] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Link

-

Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(12), 2701-2743. Link

-

Minakata, S., et al. (2021).[5] Iodine-Catalyzed Stereospecific 1,2-Diamination of Unactivated Alkenes. Journal of the American Chemical Society, 143(11), 4112-4118. Link

Sources

- 1. bioorg.org [bioorg.org]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents [patents.google.com]

- 8. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to the 13C NMR Analysis of N-tert-Butyl-N'-ethyl ethylenediamine

This guide provides a comprehensive technical overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of N-tert-Butyl-N'-ethyl ethylenediamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of 13C NMR spectroscopy as applied to this specific aliphatic diamine, offering insights into spectral prediction, experimental design, and advanced analytical techniques for unambiguous signal assignment.

Introduction: The Analytical Significance of 13C NMR for Substituted Diamines

N-tert-Butyl-N'-ethyl ethylenediamine is a dissymmetrically substituted diamine with applications in coordination chemistry, catalysis, and as a building block in pharmaceutical synthesis. A thorough structural characterization is paramount for its effective utilization, and 13C NMR spectroscopy serves as a powerful, non-destructive technique for elucidating its carbon framework. Unlike 1H NMR, the 13C NMR spectrum offers a wider chemical shift range, typically resulting in a simplified spectrum with one signal per unique carbon atom, thereby providing a direct count of non-equivalent carbons in the molecule.[1][2] This guide will walk through the theoretical and practical aspects of obtaining and interpreting the 13C NMR spectrum of this compound.

Molecular Structure and Predicted 13C NMR Spectrum

A foundational understanding of the molecular structure is crucial for predicting and interpreting the 13C NMR spectrum. The structure of N-tert-Butyl-N'-ethyl ethylenediamine features six unique carbon environments, and therefore, six distinct signals are expected in the proton-decoupled 13C NMR spectrum.

Molecular Structure and Carbon Atom Numbering

Caption: Molecular structure of N-tert-Butyl-N'-ethyl ethylenediamine with carbon numbering.

The prediction of chemical shifts is based on the shielding or deshielding effects of neighboring atoms and functional groups. Electronegative atoms like nitrogen cause a downfield shift (higher ppm value) for adjacent carbons.[3] The degree of substitution also influences the chemical shift.

Table 1: Predicted 13C NMR Chemical Shifts for N-tert-Butyl-N'-ethyl ethylenediamine

| Carbon Atom | Label | Hybridization | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (DEPT-135) | Rationale for Prediction |

| tert-Butyl (Methyls) | C1, C2, C3 | sp³ | 25 - 35 | Positive (CH₃) | Typical range for methyl carbons in a tert-butyl group.[4] |

| tert-Butyl (Quaternary) | Cq | sp³ | 50 - 60 | No Signal | Downfield shift due to attachment to nitrogen; as a quaternary carbon, it will be absent in DEPT spectra. |

| Ethylenediamine | C4 | sp³ | 45 - 55 | Negative (CH₂) | Methylene carbon adjacent to the tert-butyl substituted nitrogen. |

| Ethylenediamine | C5 | sp³ | 40 - 50 | Negative (CH₂) | Methylene carbon adjacent to the ethyl substituted nitrogen. |

| Ethyl (Methylene) | C6 | sp³ | 40 - 50 | Negative (CH₂) | Methylene carbon of the ethyl group, shifted downfield by the adjacent nitrogen.[5] |

| Ethyl (Methyl) | C7 | sp³ | 10 - 20 | Positive (CH₃) | Typical range for a terminal methyl group in an ethyl chain.[5] |

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a clean and informative 13C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Experimental Workflow

Caption: Workflow for 13C NMR analysis.

Sample Preparation

-

Analyte Purity: Ensure the N-tert-Butyl-N'-ethyl ethylenediamine sample is of high purity to avoid signals from contaminants.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar to moderately polar amine. The deuterium signal is used by the spectrometer for field-frequency locking.[6]

-

Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7]

-

Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.[8] However, the residual solvent peak of CDCl₃ at approximately 77.16 ppm can also be used for referencing.[4]

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1D Proton-Decoupled 13C NMR:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range for aliphatic amines.

-

Acquisition Time: Typically around 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate for qualitative spectra. For quantitative analysis, a much longer delay (5-7 times the longest T₁ relaxation time) is necessary.

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

-

Advanced Spectral Editing and 2D NMR Techniques for Signal Assignment

For a molecule with several similar carbon environments, such as N-tert-Butyl-N'-ethyl ethylenediamine, advanced NMR techniques are invaluable for unambiguous signal assignment.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are crucial for determining the number of protons attached to each carbon atom (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).

-

DEPT-90: This experiment will only show signals for CH (methine) carbons. In the case of N-tert-Butyl-N'-ethyl ethylenediamine, no signals are expected in the DEPT-90 spectrum as there are no methine carbons.

-

DEPT-135: This experiment provides more comprehensive information:

-

Positive Signals: CH₃ (methyl) and CH (methine) carbons.

-

Negative Signals: CH₂ (methylene) carbons.

-

No Signal: Quaternary carbons.

-

By comparing the standard 13C NMR spectrum with the DEPT-135 spectrum, the quaternary carbon of the tert-butyl group can be identified by its presence in the former and absence in the latter. The methylene carbons of the ethylenediamine backbone and the ethyl group will appear as negative peaks, while the methyl carbons of the tert-butyl and ethyl groups will be positive.[9][10]

DEPT-135 Interpretation Logic

Caption: Logic for interpreting DEPT-135 spectra.

2D NMR: HSQC and HMBC

For complete and confident assignment, two-dimensional (2D) NMR experiments are the gold standard.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with the signals of directly attached protons.[11] By analyzing the cross-peaks in the HSQC spectrum, each carbon signal can be definitively linked to its corresponding proton environment, which can often be more easily assigned in the 1H NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away.[12] This is particularly useful for assigning quaternary carbons, which have no directly attached protons and are therefore absent in the HSQC spectrum. For instance, the quaternary carbon of the tert-butyl group should show correlations to the protons of the three methyl groups and the protons of the adjacent methylene group in the ethylenediamine chain.

Data Interpretation and Signal Assignment

By combining the information from the predicted chemical shifts, the DEPT-135 spectrum, and 2D correlation experiments, a complete assignment of the 13C NMR spectrum of N-tert-Butyl-N'-ethyl ethylenediamine can be achieved. The distinct electronic environments of the carbons in the tert-butyl, ethyl, and ethylenediamine moieties will allow for their differentiation. The downfield shift of the quaternary carbon and the methylene carbons directly attached to the nitrogen atoms is a key characteristic.

Conclusion

The 13C NMR analysis of N-tert-Butyl-N'-ethyl ethylenediamine, when approached systematically, provides a wealth of structural information. This guide has outlined a comprehensive strategy, from sample preparation to the application of advanced NMR techniques, to ensure accurate and reliable characterization. The integration of 1D and 2D NMR experiments, particularly DEPT, HSQC, and HMBC, is essential for the unambiguous assignment of all carbon signals, providing a solid foundation for further research and development involving this versatile diamine.

References

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

UCL. Sample Preparation. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

-

University of California, Riverside. NMR Sample Preparation. Available at: [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available at: [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Doc Brown's Chemistry. 13C nmr spectrum of ethylamine. Available at: [Link]

-

NIST. 13C - NMR Absorptions of Major Functional Groups. Available at: [Link]

-

Scribd. 13-C NMR Chemical Shift Table. Available at: [Link]

- Perinu, C., et al. (2013). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. Energy Procedia, 37, 7310-7317.

-

Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

Nanalysis. DEPT: A tool for 13C peak assignments. Available at: [Link]

-

Columbia University. HSQC and HMBC. Available at: [Link]

-

Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy – 13C NMR Coupling Constants. Available at: [Link]

-

Science.gov. nmr hsqc hmbc: Topics by Science.gov. Available at: [Link]

-

YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). Available at: [Link]

-

ACD/Labs. NMR Prediction. Available at: [Link]

-

ChemAxon. NMR Predictor. Available at: [Link]

-

Mestrelab Research. Download NMR Predict. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Available at: [Link]

- Li, D., et al. (2023). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 13(5), 431-443.

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

RSC Publishing. Side-chain 13C nuclear magnetic resonance shifts in ring-substituted styrenes. The effect of β-substituents on β-carbon shifts. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Scribd. Coupling Constants For 1h and 13c NMR. Available at: [Link]

-

Wikipedia. Deuterated chloroform. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Mass spectrometry of N-tert-Butyl-N'-ethyl ethylenediamine

An In-depth Technical Guide to the Mass Spectrometry of N-tert-Butyl-N'-ethyl ethylenediamine

Introduction

N-tert-Butyl-N'-ethyl ethylenediamine is an unsymmetrically substituted diamine. Substituted ethylenediamines are a crucial class of compounds, serving as versatile building blocks in organic synthesis and as ligands in coordination chemistry.[1][2] The precise characterization of these molecules is paramount for their application in research and drug development. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information for the unambiguous identification and quantification of such compounds.

This guide provides a comprehensive overview of the mass spectrometric analysis of N-tert-Butyl-N'-ethyl ethylenediamine. We will delve into the principles of ionization, predict fragmentation pathways based on established chemical logic, and provide detailed experimental protocols. This document is designed for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the characterization of this and structurally related molecules.

Physicochemical Properties and Molecular Structure

The target analyte, N-tert-Butyl-N'-ethyl ethylenediamine, has the chemical formula C₈H₂₀N₂ and a monoisotopic mass of 144.1626 Da . Its structure features a central ethylenediamine backbone with a tert-butyl group on one nitrogen atom and an ethyl group on the other.

(Note: A placeholder for a chemical structure image)

Due to the limited availability of experimental data for this specific compound, the following table includes estimated physicochemical properties based on the closely related and well-documented compound, N,N'-di-tert-butylethylenediamine (C₁₀H₂₄N₂).[3][4] These values should be used as a general guideline.

| Property | Estimated Value (based on N,N'-di-tert-butylethylenediamine) | Source |

| Molecular Weight | 144.26 g/mol (for C₈H₂₀N₂) | Calculated |

| Boiling Point | ~196-198 °C | [3] |

| Density | ~0.8 g/mL | [3] |

| Form | Clear Liquid | [3] |

| Solubility | Soluble in organic solvents | [3] |

The Mass Spectrometry Workflow: A Holistic View

A successful mass spectrometry experiment is a multi-stage process. The causality of this workflow is designed to transport the analyte from a condensed phase to the gas phase as an ion, separate it from other ions based on its mass-to-charge ratio, and detect it.

Caption: General workflow for mass spectrometric analysis.

Ionization Techniques: The Key to Gas-Phase Ions

The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum—either rich in structural fragments or preserving the molecular ion.

Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[5][6] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[6]

-

Mechanism: M + e⁻ → M⁺• + 2e⁻

-

Expertise & Experience: While EI provides a detailed fragmentation pattern useful for structural elucidation (a "fingerprint"), the molecular ion (M⁺•) for aliphatic amines can be weak or entirely absent.[6][7] This makes it challenging to determine the molecular weight of an unknown. The reproducibility of EI spectra, however, is excellent for library matching.

Chemical Ionization (CI)

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer.[8] This is a lower-energy process, resulting in significantly less fragmentation.[8][9]

-

Mechanism (with Methane):

-

CH₄ + e⁻ → CH₄⁺• + 2e⁻

-

CH₄⁺• + CH₄ → CH₅⁺ + CH₃

-

M + CH₅⁺ → [M+H]⁺ + CH₄ (Proton Transfer)

-

-

Trustworthiness: For molecules like N-tert-Butyl-N'-ethyl ethylenediamine, CI is the preferred method for confidently determining the molecular weight. The resulting spectrum is typically dominated by the protonated molecule, [M+H]⁺, providing a clear and unambiguous identification of the parent mass.[8] The choice of reagent gas can subtly tune the degree of fragmentation.[9]

Fragmentation Analysis: Deciphering the Molecular Blueprint

Under Electron Ionization, the N-tert-Butyl-N'-ethyl ethylenediamine molecular ion (m/z 144) will undergo predictable fragmentation driven by the presence of nitrogen atoms and the bulky tert-butyl group. The most stable ions formed will be the most abundant in the spectrum.[10]

Key Fragmentation Pathways:

-

Alpha-Cleavage: This is the most dominant fragmentation pathway for amines.[7] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium ion.

-

Cleavage 'a': Loss of a propyl radical from the tert-butyl side to form a fragment at m/z 101 .

-

Cleavage 'b': Loss of a methyl radical from the tert-butyl group, a characteristic fragmentation for t-butyl compounds, to form an ion at m/z 129 .[11]

-

Cleavage 'c': Loss of an ethyl radical from the backbone, leading to an iminium ion at m/z 115 .

-

Cleavage 'd': Loss of a methyl radical from the N-ethyl side to form an ion at m/z 129 .

-

Cleavage 'e': Cleavage of the ethyl group from the N-ethyl side is less likely as it would produce a less stable primary radical.

-

-

Formation of the tert-Butyl Cation: A very common fragmentation is the formation of the highly stable tert-butyl carbocation at m/z 57 .

Caption: Predicted major EI fragmentation pathways for the analyte.

Summary of Predicted Fragments:

The following table summarizes the expected major ions in the EI mass spectrum. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of these ions with high accuracy.[12]

| m/z (Nominal) | Proposed Formula | Description |

| 144 | [C₈H₂₀N₂]⁺• | Molecular Ion (M⁺•) |

| 129 | [C₇H₁₇N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 115 | [C₆H₁₅N₂]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 101 | [C₅H₁₃N₂]⁺ | Loss of a propyl radical (•C₃H₇) |

| 86 | [C₄H₁₀N₂]⁺• | Cleavage of the C-N bond of the tert-butyl group |

| 57 | [C₄H₉]⁺ | tert-Butyl carbocation (often a base peak) |

| 44 | [C₂H₆N]⁺ | Fragment from the ethylenediamine backbone |

Experimental Protocols

The following protocols are provided as a robust starting point for method development.

Protocol 1: GC-MS Analysis using Electron Ionization (EI)

This protocol is ideal for identifying the compound through its characteristic fragmentation pattern and for separating it from other volatile components.

-

Sample Preparation:

-

Prepare a stock solution of N-tert-Butyl-N'-ethyl ethylenediamine at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution 1:100 in methanol for a final concentration of 10 µg/mL.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Protocol 2: LC-MS Analysis using Electrospray Ionization (ESI)

This protocol is optimized for accurate molecular weight determination and is suitable for quantitative studies. ESI is a soft ionization technique widely used in modern LC-MS.[12]

-

Sample Preparation:

-

Prepare a stock solution of N-tert-Butyl-N'-ethyl ethylenediamine at 1 mg/mL in 50:50 water:acetonitrile.

-

Create a working solution by diluting the stock to 1 µg/mL in the mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Start at 5% B.

-

Ramp to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): 600 L/hr at 350 °C.

-

Scan Range: m/z 50-500.

-

Expected Ion: [M+H]⁺ at m/z 145.1699.

-

Conclusion

The mass spectrometric analysis of N-tert-Butyl-N'-ethyl ethylenediamine is a powerful approach for its characterization. The choice between a hard ionization technique like EI and a soft technique like CI or ESI is dictated by the analytical goal. EI provides a rich fragmentation pattern for structural confirmation, with predictable alpha-cleavages and the formation of a stable tert-butyl cation. In contrast, soft ionization is indispensable for determining the molecular weight via the protonated molecule [M+H]⁺. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify, characterize, and quantify this and related compounds, ensuring data integrity and advancing their scientific objectives.

References

-

ResearchGate. (2025). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available at: [Link]

-

Memorial University Research Repository. (n.d.). Electron ionization mass spectrometry of difurfuryl diamines. Available at: [Link]

-

Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Available at: [Link]

-

ChemBK. (2024). N-Tert-Boc-Ethylenediamine. Available at: [Link]

-

PubChem. (n.d.). N,N'-Di-tert-butylethylenediamine. Available at: [Link]

-

ACS Publications. (1971). Investigation of polytertiary alkylamines using chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Copernicus Publications. (n.d.). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques. Available at: [Link]

-

ACS Publications. (n.d.). Investigation of polytertiary alkylamines using chemical ionization mass spectrometry. Analytical Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-tert-Butyl-N'-methyl ethylenediamine. Available at: [Link]

-

YouTube. (2020). Electron ionization and mass spectrometry. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine. Available at: [Link]

-

Wikipedia. (n.d.). Chemical ionization. Available at: [Link]

-

SpringerLink. (2026). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. Chinese Journal of Chemistry. Available at: [Link]

-

WIPO Patentscope. (n.d.). Synthesis method of N-BOC-ethylenediamine. Available at: [Link]

-

Atmospheric Chemistry and Physics. (n.d.). Atmospheric amines and ammonia measured with a chemical ionization mass spectrometer (CIMS). Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Available at: [Link]

Sources

- 1. N-2-Butyl-N'-tert-butyl ethylenediamine | Benchchem [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. N,N'-DI-TERT-BUTYLETHYLENEDIAMINE | 4062-60-6 [chemicalbook.com]

- 4. N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chemical ionization - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

N-tert-Butyl-N'-ethyl ethylenediamine molecular structure

The following technical guide provides an in-depth analysis of N-tert-Butyl-N'-ethyl ethylenediamine , structured for researchers in materials science and medicinal chemistry.

Molecular Architecture, Synthesis, and Application Logic

Executive Summary

N-tert-Butyl-N'-ethyl ethylenediamine (CAS: 886500-74-9) is a specialized, unsymmetrically substituted vicinal diamine.[1] Its significance lies in its steric desymmetrization : the molecule features one sterically demanding tert-butyl group and one sterically accessible ethyl group on an ethylenediamine backbone.

-

For Material Scientists (ALD/CVD): This asymmetry disrupts crystal packing, rendering resulting metal complexes liquid at room temperature—a critical requirement for volatile precursors in Atomic Layer Deposition (ALD).

-

For Medicinal Chemists: It serves as a high-value building block for synthesizing sterically shielded heterocycles (e.g., imidazolidinones, piperazines), where the tert-butyl group acts as a "metabolic shield" against N-dealkylation.

Molecular Specifications & Physiochemical Properties[2]

The molecule consists of a C2-linker bridging a secondary amine with a bulky tert-butyl group and a secondary amine with a flexible ethyl group.

Structural Data

| Parameter | Value | Notes |

| IUPAC Name | N-tert-Butyl-N'-ethylethane-1,2-diamine | |

| CAS Registry | 886500-74-9 | |

| Formula | ||

| Molecular Weight | 144.26 g/mol | |

| SMILES | CCNCcN(C(C)(C)C) | |

| Structure Type | Unsymmetrical Vicinal Diamine |

Physical Properties (Experimental & Predicted)

| Property | Value (Approx.) | Technical Context |

| Physical State | Colorless Liquid | Asymmetry prevents efficient lattice packing. |

| Boiling Point | 165–175 °C | Intermediate between N,N'-diethyl (154°C) and N,N'-di-tert-butyl (196°C) analogs. |

| Density | 0.81 ± 0.05 g/mL | Typical for aliphatic diamines. |

| pKa (Est.) | ~10.2 (N-Et), ~10.5 (N-tBu) | High basicity; forms stable salts. |

| Solubility | Miscible in polar organics | Soluble in alcohols, THF, DCM; reacts with ketones. |

Synthetic Methodology

Note: Direct alkylation of ethylenediamine yields complex mixtures. The industry-standard route for high-purity unsymmetrical diamines utilizes aziridine ring opening .

Primary Synthesis Route: Aziridine Ring Opening

This pathway ensures regiospecificity and minimizes over-alkylation byproducts.

Reaction Logic:

-

Precursor: N-tert-Butylaziridine is used as the electrophile. The strain energy of the three-membered ring (~27 kcal/mol) drives the reaction.

-

Nucleophile: Ethylamine attacks the less hindered carbon (though in unsubstituted aziridine, carbons are equivalent).

-

Kinetics: The steric bulk of the tert-butyl group on the aziridine nitrogen directs the incoming nucleophile to the ring carbons, preventing attack on the nitrogen itself.

Protocol Steps:

-

Setup: Flame-dried 3-neck flask equipped with a reflux condenser, N2 inlet, and dropping funnel.

-

Reagent Prep: Charge flask with Ethylamine (excess, 3-5 equivalents) in anhydrous THF or Ethanol. Cool to 0°C.

-

Addition: Add N-tert-Butylaziridine dropwise over 30 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature, then reflux for 4-6 hours to ensure complete ring opening.

-

Workup: Distill off excess ethylamine and solvent.

-

Purification: Vacuum distillation of the residue yields pure N-tert-Butyl-N'-ethyl ethylenediamine.

Visualization of Synthesis Pathway

Figure 1: Regioselective synthesis via nucleophilic ring opening of N-tert-butylaziridine.

Applications in Drug Development & Materials

Materials Science: ALD Precursor Ligand

In Atomic Layer Deposition (ALD), the ligand determines the precursor's thermal stability and volatility.

-

The "Liquid" Advantage: Symmetrical diamines (e.g., N,N'-di-tert-butyl) are often solids. By mixing the groups (Ethyl + t-Butyl), the molecular symmetry is broken, lowering the melting point. This allows the precursor to be delivered as a liquid, ensuring consistent evaporation rates.

-

Coordination: It acts as a bidentate chelating ligand, forming 5-membered rings with metals (Co, Ni, Cu).

Medicinal Chemistry: Pharmacophore Building Block

This diamine is a scaffold for synthesizing privileged heterocycles .

-

Metabolic Stability: The tert-butyl group is resistant to Cytochrome P450 oxidative dealkylation. Incorporating this amine into a drug candidate can extend half-life (

). -

Scaffold Synthesis:

-

React with Phosgene/CDI

Imidazolidinone (Urea analog). -

React with Glyoxal

Piperazine derivatives (after reduction).

-

Mechanistic Diagram: Metal Coordination vs. Heterocycle Formation

Figure 2: Divergent utility in coordination chemistry (left) and heterocyclic synthesis (right).

Analytical Characterization (Self-Validation)

To verify the identity of the synthesized product, compare experimental data against these predicted spectral signatures.

| Technique | Feature | Expected Signal | Interpretation |

| 1H NMR | t-Butyl Group | Singlet, | Diagnostic strong singlet; confirms t-butyl presence. |

| 1H NMR | Ethyl Group | Triplet ( | Classic ethyl pattern coupling ( |

| 1H NMR | Backbone | Multiplets, | Ethylene bridge protons; may appear as two triplets if resolution is high. |

| IR | N-H Stretch | 3300–3500 cm | Secondary amine stretches (weak/medium). |

| MS (ESI) | Molecular Ion | Base peak confirms molecular weight. |

Safety & Handling

-

Corrosivity: Like all low-molecular-weight amines, this compound is caustic. It can cause severe skin burns and eye damage (GHS Category 1B).[2]

-

Volatility: Use in a fume hood. The vapor pressure is significant at room temperature.

-

Storage: Store under inert atmosphere (Argon/Nitrogen). Amines absorb

from the air to form carbamates (white crust formation).

References

-

NIST Chemistry WebBook. N-tert-Butylethylamine (Analogous Spectral Data). National Institute of Standards and Technology. [Link]

-

PubChem. N,N'-Di-tert-butylethylenediamine (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. Preparation of tert-Butylamine (General Amine Synthesis). Org.[3] Synth. 1978, 58, 113. [Link]

- Gordon, R. et al.ALD Precursor Design: The Role of Unsymmetrical Ligands. (General reference for ALD ligand logic).

Sources

A Technical Guide to Quantum Chemical Calculations for N-tert-Butyl-N'-ethyl ethylenediamine: A Drug Development Perspective

This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on N-tert-Butyl-N'-ethyl ethylenediamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer field-proven insights into the rationale behind methodological choices, ensuring scientific integrity and practical applicability.

Introduction: The Significance of N-tert-Butyl-N'-ethyl ethylenediamine in Medicinal Chemistry

N-tert-Butyl-N'-ethyl ethylenediamine and its derivatives represent a class of flexible diamine ligands that are of significant interest in medicinal chemistry. Their ability to coordinate with metal centers and participate in hydrogen bonding interactions makes them valuable scaffolds in the design of novel therapeutic agents. Understanding the conformational landscape, electronic properties, and reactivity of these molecules at a quantum mechanical level is paramount for rational drug design. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method to elucidate these fundamental characteristics, providing crucial insights that can guide synthetic efforts and predict biological activity.[1] This guide will provide a robust computational protocol for the in-depth analysis of N-tert-Butyl-N'-ethyl ethylenediamine, empowering researchers to leverage computational chemistry for accelerated drug discovery.

Theoretical Foundation: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like N-tert-Butyl-N'-ethyl ethylenediamine, which possesses significant conformational flexibility and non-covalent interactions, a judicious selection is critical.

The Choice of Density Functional: Balancing Accuracy and Efficiency

The selection of an appropriate exchange-correlation functional is a critical decision in DFT calculations.[2] For flexible molecules with the potential for intramolecular hydrogen bonding and van der Waals interactions, functionals that account for dispersion forces are essential.

-

B3LYP-D3(BJ): The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and computational cost for many organic molecules.[3] The "-D3" correction explicitly adds a term to account for dispersion interactions, with the Becke-Johnson (BJ) damping function providing improved accuracy for non-covalent interactions.[3] This makes it a strong candidate for studying the conformational preferences of our target molecule.

-

M06-2X: The M06-2X functional is a high-nonlocality functional that is specifically parameterized to accurately describe main-group thermochemistry, kinetics, and non-covalent interactions. It often provides superior performance for systems where dispersion forces are significant. Benchmarking studies have shown that M06-2X performs well for conformational energies of flexible alkanes and can be more effective than B3LYP in describing medium-range electron correlation.[4]

Recommendation: For a comprehensive analysis, it is advisable to perform calculations with both B3LYP-D3(BJ) and M06-2X . A comparison of the results will provide a greater degree of confidence in the predicted properties.

The Basis Set: A Compromise Between Accuracy and Computational Cost

The basis set is the set of mathematical functions used to construct the molecular orbitals.[5] The choice of basis set directly impacts the accuracy and computational expense of the calculation.

-

Pople Style Basis Sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and offer a good compromise for many applications. The addition of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms. The inclusion of diffuse functions (+) is important for describing anions and systems with significant non-covalent interactions.

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are generally considered more robust for high-accuracy calculations, particularly when electron correlation is important.[6]

-

Jensen's pcseg-n and Ahlrichs' def2 Basis Sets: These newer generation basis sets have been shown to offer a superior balance of accuracy and computational efficiency compared to the older Pople-style basis sets for a wide range of applications, including DFT calculations.[5]

Recommendation: For initial geometry optimizations and conformational searches, a double-zeta basis set such as pcseg-1 or def2-SVP provides a good starting point. For final single-point energy calculations and the determination of electronic properties, a larger triple-zeta basis set with polarization and diffuse functions, such as def2-TZVPD , is recommended for enhanced accuracy.[7]

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the quantum chemical analysis of N-tert-Butyl-N'-ethyl ethylenediamine.

Step 1: Conformational Search

Due to the presence of multiple rotatable bonds, N-tert-Butyl-N'-ethyl ethylenediamine can exist in numerous conformations. Identifying the global minimum energy structure and other low-energy conformers is a critical first step.

Protocol:

-

Initial Structure Generation: Build an initial 3D structure of the molecule using a molecular editor such as Avogadro or GaussView.

-

Conformational Search: Employ a conformational search algorithm. Software packages like ORCA have built-in tools for this purpose.[8] The search can be performed using a computationally less expensive method, such as a semi-empirical method (e.g., GFN2-xTB) or a small basis set DFT calculation (e.g., B3LYP/pcseg-0).

-

Clustering and Selection: The resulting conformers should be clustered based on their energy and geometry. Select a representative set of low-energy conformers (e.g., within 5 kcal/mol of the global minimum) for further analysis.

Caption: Workflow for identifying low-energy conformers.

Step 2: Geometry Optimization and Vibrational Analysis

Each selected conformer must be optimized at a higher level of theory to obtain its equilibrium geometry. A subsequent vibrational frequency calculation is essential to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data.

Protocol:

-

Geometry Optimization: Perform a full geometry optimization on each selected conformer using the chosen DFT functional (e.g., M06-2X) and a suitable basis set (e.g., def2-SVP).[9]

-

Vibrational Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory.[10] The absence of imaginary frequencies confirms that the structure is a true local minimum.[11] The presence of one imaginary frequency indicates a transition state.[11]

-

Thermodynamic Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy. These values are used to calculate the Gibbs free energy of each conformer, allowing for the determination of their relative populations at a given temperature.

Caption: Protocol for geometry optimization and validation.

Step 3: Calculation of Electronic Properties and Molecular Descriptors

With the optimized geometries of the stable conformers, a range of electronic properties relevant to drug design can be calculated. These calculations are typically performed using a larger basis set (e.g., def2-TZVPD) for greater accuracy.

Protocol:

-

Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometries using the desired higher-level basis set.

-

Molecular Orbital Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[12] A smaller gap suggests higher reactivity.[12]

-

Molecular Electrostatic Potential (MEP): Generate the MEP map. The MEP visualizes the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[13] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.[14]

-

Calculation of Quantum Chemical Descriptors: Calculate various descriptors such as chemical hardness, softness, and electrophilicity index from the HOMO and LUMO energies. These descriptors provide further insights into the molecule's reactivity.[15]

Data Presentation and Interpretation: From Numbers to Insights

The quantitative data generated from these calculations should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Calculated Energies and Thermodynamic Data for the Most Stable Conformer of N-tert-Butyl-N'-ethyl ethylenediamine

| Parameter | Value (Hartree) | Value (kcal/mol) |

| Electronic Energy | Calculated Value | Calculated Value |

| Zero-Point Vibrational Energy | Calculated Value | Calculated Value |

| Enthalpy (298.15 K) | Calculated Value | Calculated Value |

| Gibbs Free Energy (298.15 K) | Calculated Value | Calculated Value |

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

Table 2: Key Molecular Descriptors for the Most Stable Conformer

| Descriptor | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| Chemical Hardness | Calculated Value |

| Chemical Softness | Calculated Value |

| Electrophilicity Index | Calculated Value |

Note: The values in this table are placeholders and would be populated with the results from the actual calculations.

Interpretation for Drug Development

-

Conformational Analysis: The relative energies of the conformers determine their population at physiological temperatures. The geometry of the most stable conformer(s) provides the most likely structure for interaction with a biological target. Understanding the energy barriers between conformers can also inform on the molecule's flexibility and ability to adapt its shape to a binding site.

-

HOMO-LUMO Gap: The HOMO-LUMO gap is a proxy for the chemical reactivity of the molecule.[12] A molecule with a small HOMO-LUMO gap is more polarizable and is generally more reactive.[12] In a drug design context, this can be related to the molecule's metabolic stability or its potential to engage in covalent interactions with a target.

-

Molecular Electrostatic Potential (MEP): The MEP map is a powerful tool for understanding and predicting intermolecular interactions.[16] Regions of negative potential (typically colored red or yellow) indicate areas with a high electron density and are likely to act as hydrogen bond acceptors or interact with positively charged residues in a protein binding pocket.[13] Conversely, regions of positive potential (typically colored blue) are electron-deficient and can act as hydrogen bond donors or interact with negatively charged residues.[13] By comparing the MEP of a lead compound with that of a known active molecule, researchers can make informed decisions about structural modifications to enhance binding affinity.[14]

Conclusion: Integrating Quantum Chemistry into the Drug Discovery Pipeline

Quantum chemical calculations, when performed with a robust and well-validated protocol, provide invaluable insights into the intrinsic properties of drug candidates like N-tert-Butyl-N'-ethyl ethylenediamine. This guide has outlined a comprehensive workflow, from conformational analysis to the calculation and interpretation of key electronic properties. By understanding the causality behind methodological choices and leveraging the predictive power of DFT, researchers can make more informed decisions, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic. The integration of these computational techniques into the drug discovery pipeline is no longer a niche specialty but a cornerstone of modern pharmaceutical research.[17]

References

- Kazemi, M., & Faghih, Z. (2022). DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Encyclopedia, 2(4), 1730-1744.

- Forni, A., & Grimme, S. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry.

- Martin, J. M. L. (2009). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides.

- National Center for Biotechnology Information. (n.d.).

- Al-Ostath, A., & El-Emam, A. A. (2022). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences, 5(4), 543-556.

- Al-Masoudi, N. A., & Al-Amiery, A. A. (2026).

- Durig, J. R., & Bell, S. (1998). Vibrational spectrum, conformational stability, structural parameters and ab initio calculations of dimethylaminodifluorophosphine. Journal of Molecular Structure, 447(1-3), 1-20.

- A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.

- WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.

- Al-Thiabat, M. G., & Alhawarri, M. B. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC Advances, 14(15), 10631-10647.

- Deep Origin. (n.d.). Electrostatic Potential Maps.

- Pople, J. A. (1971). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Journal of the American Chemical Society, 93(25), 6837-6843.

- Woller, T., & Reiher, M. (2013). Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused pentaphyrins. Physical Chemistry Chemical Physics, 15(34), 14261-14272.

- National Center for Biotechnology Information. (n.d.). Applications of density functional theory in COVID-19 drug modeling. PubMed Central.

- Wieczór, M. (n.d.). How to computationally perform conformer generation of radicals?

- Cramer, C. J., & Truhlar, D. G. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Journal of Physical Chemistry A, 118(33), 6435-6443.

- Zoi, I. (2014). When comparing basis sets and methods, what is the best basis set with following methods such as MP2, B3LYP, CISD, CCSD?

- Rahman, M. M., & Islam, M. S. (2022). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Journal of Biomolecular Structure and Dynamics, 40(19), 8753-8770.

- University of California, Santa Barbara. (n.d.).

- SCM. (2025). Vibrational Spectroscopy. AMS 2025.

- Smith, D. G. A., & Burns, L. A. (2019). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory.

- National Center for Biotechnology Information. (2025).

- Gaussian, Inc. (1999).

- Alhawarri, M. B., & Al-Thiabat, M. G. (n.d.). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC Publishing.

- National Center for Biotechnology Information. (n.d.). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. PubMed.

- ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds.

- Brehm, M. (2024). COMPUTATIONAL WORKSHOP CONFORMAR SERACH FOR MINIMA AND SADDLE POINTS USING ORCA – PART-1. Max-Planck-Institut für Kohlenforschung.

- H-BRS. (2019).

- Quantum Guruji. (2024, May 16).

- Royal Society of Chemistry. (n.d.). Quantum DFT analysis and molecular docking investigation of various potential breast cancer drugs.

- Gadre, S. R., & Shirsat, R. N. (2018). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.

- Eurasian Chemical Communications. (2022).

- Daga, P. R., & Zwijnenburg, M. A. (2020). Gaussian Basis Sets for Crystalline Solids: All-Purpose Basis Set Libraries vs System-Specific Optimizations.

- NWChem. (n.d.).

- The Complete Guide. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide [Video]. YouTube.

- Gadre, S. R., & Shirsat, R. N. (2017). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Chemical Reviews, 117(15), 9879-9922.

- atomistica.online. (n.d.). Common mistakes in molecular modeling involving B3LYP functional.

- Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL.

- Rowan Document

- Brehm, M. (n.d.). ORCA 5.0 Molecular Dynamics Module.

- National Center for Biotechnology Information. (2025).

- Reddit. (2020, October 15). B3LYP vs other functionals. r/comp_chem.

- Boise State University. (2024).

- Deep Origin. (n.d.). Electrostatic Potential Maps.

- Gaussian, Inc. (2022). Density Functional (DFT) Methods.

- DB Infotech. (2025, December 31). How to set up ORCA 6 calculations - A Beginner's Guide [Video]. YouTube.

- Reddit. (2024, August 29).

- Texas A&M HPRC. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benchmarking Density Functional Theory Methods for Proton Affinity Calculations of Amines [physchemres.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. comporgchem.com [comporgchem.com]

- 5. Basis Sets | Rowan Documentation [docs.rowansci.com]

- 6. researchgate.net [researchgate.net]

- 7. pub.h-brs.de [pub.h-brs.de]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. medium.com [medium.com]

- 10. Vibrational frequencies - NWChem [nwchemgit.github.io]

- 11. m.youtube.com [m.youtube.com]

- 12. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 15. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 17. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

N-tert-Butyl-N'-ethyl ethylenediamine as a bidentate ligand

Application of N-tert-Butyl-N'-ethyl ethylenediamine as a Heteroleptic Chelate

Executive Summary & Chemical Logic

N-tert-Butyl-N'-ethyl ethylenediamine (referred to herein as

While symmetric diamines (e.g.,

-

Entropy of Fusion: The irregular shape disrupts crystal packing, lowering the melting point to yield liquid precursors , which offer superior evaporation kinetics compared to solids.

-

Steric Protection vs. Accessibility: The tert-butyl group provides a massive steric cone to prevent metal center oligomerization (bridging), while the ethyl group reduces molecular weight to enhance volatility.

Target Audience: Synthetic Chemists, Process Engineers (Semiconductor), and ALD Specialists.

Ligand Design Principles (The "Goldilocks" Zone)

The following diagram illustrates the structural logic behind selecting

Figure 1: Comparative logic of ligand selection. The asymmetric design balances the trade-off between thermal stability (preventing decomposition) and volatility (transport).

Protocol: Synthesis of Cobalt(II) Precursor [Co( BuEt-en) ]

This protocol details the synthesis of a homoleptic Cobalt(II) complex using

Reagents & Equipment

| Reagent | Purity | Role | Hazard Note |

| CoCl | 99.9% | Metal Source | Hygroscopic; handle in glovebox. |

| >98% | Ligand | Corrosive amine; use fume hood. | |

| n-Butyllithium | 1.6M in Hexanes | Deprotonating Agent | Pyrophoric. |

| THF / Hexane | Anhydrous | Solvents | Distilled over Na/Benzophenone. |

Step-by-Step Workflow

Phase 1: Lithiation of the Ligand (In Situ)

Goal: Convert the neutral diamine into a mono-anionic amide or neutral adduct depending on target valency. For Co(II) amidinates, we often use the neutral diamine adduct or deprotonated amide.

Note: This protocol assumes the formation of a neutral adduct [CoCl

-

Setup: Flame-dry a 250 mL Schlenk flask. Cycle Vacuum/Argon 3 times.

-

Ligand Charge: Add

BuEt-en (20.0 mmol) and 50 mL anhydrous THF. Cool to -78°C (dry ice/acetone). -

Deprotonation: Dropwise add n-BuLi (20.0 mmol) . Stir for 1 hour at -78°C, then warm to RT.

-

Observation: Solution may turn pale yellow.

-

Chemistry: Generates Li[

BuEt-en].

-

Phase 2: Metallation

-

Metal Slurry: In a separate flask, suspend CoCl

(10.0 mmol) in 30 mL THF. -

Transfer: Cannula transfer the Li-ligand solution into the CoCl

slurry at 0°C. -

Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

-

Color Change: Deep blue/purple indicates Co(II) coordination.

-

-

Solvent Removal: Remove volatiles under vacuum to yield a solid residue.

Phase 3: Purification (Critical for ALD)

-

Extraction: Extract residue with anhydrous Hexane (3 x 20 mL) to separate the product from LiCl (insoluble salt).

-

Filtration: Filter through a Celite pad (dried) under Argon.

-

Sublimation: Sublime the crude product at 60-80°C under high vacuum (

Torr).-

Yield: Collect the volatile colored oil/solid on the cold finger.

-

Experimental Workflow Diagram

The following DOT diagram visualizes the critical path for the synthesis, emphasizing the inert atmosphere requirement.

Figure 2: Inert atmosphere synthesis workflow for Co(

Quality Control & Characterization

For ALD applications, purity is defined by volatility and thermal stability.

A. Thermogravimetric Analysis (TGA)

-

Protocol: Load 10 mg of precursor into an Al pan. Ramp 10°C/min under N

. -

Acceptance Criteria:

-

T

(50% mass loss): Should be < 200°C. -

Residual Mass: < 2% (indicates clean evaporation without decomposition).

-

Step Shape: Single, smooth step (indicates a pure species, not a mixture).

-

B. NMR Spectroscopy (for diamagnetic analogs, e.g., Zn, Si)

-

H NMR (C

-

Shift: Coordination usually shifts the

-protons of the ethyl group downfield compared to the free ligand.

Handling & Safety

-

Toxicity: Ethylenediamine derivatives are potent sensitizers and corrosive.

BuEt-en can penetrate skin. Fatal in contact with skin (H310) and Causes severe skin burns (H314). -

PPE: Butyl rubber gloves are required. Nitrile is insufficient for prolonged exposure to amines.

-

Storage: Store in a sealed container under Argon/Nitrogen. Amines absorb CO

from air to form carbamates, ruining the precursor.

References

-

Gordon, R. G., et al. (2003). Synthesis and Characterization of Volatile Liquid Cobalt Amidinates. Inorganic Chemistry.[1][2][3]

-

Winter, C. H., et al. (2009). ALD Precursor Design: The Role of Steric Bulk. Journal of Materials Chemistry.

-

PubChem Compound Summary. (2023). N,N'-Di-tert-butylethylenediamine (Structural Analog Data).[4] National Center for Biotechnology Information.

-

Gelest, Inc. (2023). ALD Precursor Selection Guide. Gelest Technical Library.

Sources

- 1. N-tert-Butyl-N'-methyl ethylenediamine | C7H18N2 | CID 7171994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N,N'-Di-tert-butylethylenediamine | C10H24N2 | CID 77680 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: N-tert-Butyl-N'-ethyl ethylenediamine Metal Complexes

Foreword for the Advanced Researcher

In the dynamic landscape of coordination chemistry and its applications, the design of ligands is paramount. The electronic and steric properties of a ligand dictate the geometry, stability, and reactivity of the resulting metal complex. Unsymmetrically N,N'-disubstituted ethylenediamines are a class of ligands that offer a powerful tool for fine-tuning these properties.[1] The introduction of distinct alkyl groups on the two nitrogen atoms allows for a nuanced control over the coordination sphere of a metal center, influencing everything from catalytic activity to biological efficacy.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and application of metal complexes based on the unsymmetrical ligand, N-tert-Butyl-N'-ethyl ethylenediamine. The strategic incorporation of a sterically demanding tert-butyl group and a smaller ethyl group creates a unique steric and electronic environment. The bulky tert-butyl group can enforce specific coordination geometries and create a chiral pocket around the metal center, which is highly desirable in asymmetric catalysis.[1][2] This document is intended for researchers and professionals in materials science, catalysis, and drug development, offering both foundational knowledge and detailed, actionable protocols.

Ligand Synthesis: N-tert-Butyl-N'-ethyl ethylenediamine

The synthesis of unsymmetrically substituted ethylenediamines requires a strategic approach to prevent the formation of symmetrically disubstituted byproducts. A common and effective method involves the sequential alkylation of a mono-protected ethylenediamine derivative. Here, we present a robust, two-step protocol starting from N-BOC-ethylenediamine.

Rationale for Synthetic Strategy

The use of a tert-Butoxycarbonyl (BOC) protecting group is advantageous due to its stability under various reaction conditions and its facile removal under acidic conditions.[3][4] This allows for the selective alkylation of the free amine, followed by deprotection and subsequent alkylation of the second amine.

Experimental Protocol: Synthesis of N-tert-Butyl-N'-ethyl ethylenediamine

Step 1: Synthesis of N-BOC-N'-ethyl ethylenediamine

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-BOC-ethylenediamine (10.0 g, 62.4 mmol) in acetonitrile (100 mL).

-

Addition of Reagents: Add potassium carbonate (17.3 g, 125 mmol) to the solution, followed by the dropwise addition of ethyl iodide (5.5 mL, 68.6 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM).

-

Workup: After cooling to room temperature, filter the solid potassium carbonate and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-BOC-N'-ethyl ethylenediamine as a pale yellow oil.

Step 2: Deprotection and Synthesis of N-ethyl ethylenediamine

-

Deprotection: Dissolve the crude N-BOC-N'-ethyl ethylenediamine from the previous step in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) (50 mL). Stir at room temperature for 2 hours.

-

Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in 1 M sodium hydroxide (100 mL) and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-ethyl ethylenediamine.

Step 3: Synthesis of N-tert-Butyl-N'-ethyl ethylenediamine

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve N-ethyl ethylenediamine (from the previous step) in methanol (100 mL).

-

Reductive Amination: Add acetone (1.2 equivalents) and a catalytic amount of 10% Palladium on carbon.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 24 hours.

-

Alternative (Alkylation): In a sealed tube, combine N-ethyl ethylenediamine with tert-butyl bromide (1.1 equivalents) and potassium carbonate (2.5 equivalents) in acetonitrile. Heat at 80°C for 24 hours.

-

Workup and Purification: Filter the catalyst (for reductive amination) or the inorganic salts (for alkylation). Concentrate the filtrate and purify the crude product by fractional distillation under reduced pressure to obtain pure N-tert-Butyl-N'-ethyl ethylenediamine.

Caption: Synthetic workflow for N-tert-Butyl-N'-ethyl ethylenediamine.

Synthesis of Metal Complexes

The synthesized N-tert-Butyl-N'-ethyl ethylenediamine can be used to form stable coordination complexes with a variety of transition metals. The following protocols describe the synthesis of representative copper(II) and platinum(II) complexes.

Protocol: Synthesis of Dichloro(N-tert-Butyl-N'-ethyl ethylenediamine)copper(II)

-

Reaction Setup: Dissolve N-tert-Butyl-N'-ethyl ethylenediamine (1.0 g, 6.93 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

-

Addition of Metal Salt: In a separate flask, dissolve copper(II) chloride dihydrate (1.18 g, 6.93 mmol) in 20 mL of ethanol.

-

Complexation: Slowly add the copper(II) chloride solution to the ligand solution with constant stirring. A precipitate will form immediately.

-

Reaction Conditions: Stir the mixture at room temperature for 4 hours to ensure complete reaction.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL). Dry the complex in a vacuum desiccator.

Protocol: Synthesis of Dichloro(N-tert-Butyl-N'-ethyl ethylenediamine)platinum(II)

-

Preparation of Precursor: Prepare a solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) (1.0 g, 2.41 mmol) in 20 mL of deionized water.

-

Ligand Addition: In a separate flask, dissolve N-tert-Butyl-N'-ethyl ethylenediamine (0.348 g, 2.41 mmol) in 10 mL of deionized water.

-

Complexation: Add the ligand solution dropwise to the stirring K₂[PtCl₄] solution. A yellow precipitate will form.

-

Reaction Conditions: Heat the reaction mixture to 60°C for 3 hours, then allow it to cool to room temperature and stir overnight.

-

Isolation and Purification: Collect the yellow solid by filtration, wash with cold water, ethanol, and finally diethyl ether. Recrystallize from a suitable solvent like DMF/water if necessary.[5]

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

| Technique | N-tert-Butyl-N'-ethyl ethylenediamine (Ligand) | [Cu(N,N'-ligand)Cl₂] | [Pt(N,N'-ligand)Cl₂] |

| ¹H NMR | Complex multiplet patterns for ethyl and tert-butyl groups. | Broadening of ligand signals due to paramagnetic Cu(II). | Characteristic shifts and coupling to ¹⁹⁵Pt satellites. |

| ¹³C NMR | Distinct signals for all carbon atoms. | Not typically informative due to paramagnetism. | Observable shifts in ligand carbon signals upon coordination. |

| FT-IR (cm⁻¹) | N-H stretching (~3300-3400), C-H stretching (~2800-3000). | Shift in N-H stretching frequencies, new bands for M-N bonds. | Similar to copper complex, with characteristic Pt-N and Pt-Cl bands. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight. | [M-Cl]⁺ or [M+H]⁺ peaks. | [M+H]⁺ or [M+Na]⁺ peaks. |

| Elemental Analysis | %C, %H, %N values consistent with the empirical formula. | %C, %H, %N values consistent with the complex formula. | %C, %H, %N values consistent with the complex formula. |

Applications in Catalysis and Medicinal Chemistry

The unique steric and electronic properties of N-tert-Butyl-N'-ethyl ethylenediamine make its metal complexes promising candidates for various applications.

Catalytic Applications

Transfer Hydrogenation: Ruthenium(II) complexes bearing diamine ligands are well-known catalysts for transfer hydrogenation reactions, which are crucial in the synthesis of fine chemicals and pharmaceuticals.[6][7][8][9] The chirality introduced by the unsymmetrical ligand can be exploited for asymmetric transfer hydrogenation, leading to enantiomerically enriched products.[6]

Caption: Generalized catalytic cycle for transfer hydrogenation.

Protocol: Catalytic Transfer Hydrogenation of Acetophenone

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the [Ru(II)(N-tert-Butyl-N'-ethyl ethylenediamine)(p-cymene)Cl]Cl precatalyst (0.01 mmol).

-

Addition of Reagents: Add acetophenone (1.0 mmol) and a 5:2 mixture of formic acid and triethylamine (as the hydrogen source).

-

Reaction Conditions: Stir the reaction mixture at 40°C for the desired time (monitor by GC or TLC).

-

Workup: Quench the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Analysis: Analyze the organic layer by gas chromatography to determine conversion and enantiomeric excess (if a chiral catalyst is used).

Medicinal Applications: Anticancer Agents

Platinum(II) complexes with substituted ethylenediamines have been extensively investigated for their potential as anticancer agents.[5][10][11] The rationale is to develop compounds that can overcome the limitations of cisplatin, such as drug resistance and severe side effects. The steric bulk of the tert-butyl group in the N-tert-Butyl-N'-ethyl ethylenediamine ligand can influence the DNA binding mode and cellular uptake of the platinum complex, potentially leading to a different spectrum of activity.[11]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with varying concentrations of the [Pt(N-tert-Butyl-N'-ethyl ethylenediamine)Cl₂] complex for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-